molecular formula C23H30N2O4S B2754348 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 921916-54-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

Cat. No. B2754348
CAS RN: 921916-54-3
M. Wt: 430.56
InChI Key: IYZYTPDATSCNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Biological Activity

  • A study highlighted the synthesis of a class of [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of human carbonic anhydrases, a group of enzymes relevant for various therapeutic applications. This inhibition suggests potential uses in treating conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
  • Research on sulfonamide derivatives has also shown moderate antibacterial and excellent antifungal activities, indicating potential for developing new antimicrobial agents (Kumar et al., 2018).

Synthesis of Heterocyclic Compounds

  • Innovative synthetic approaches have been developed for the creation of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, which are of interest for pharmaceutical chemistry due to their potential therapeutic properties (Shaabani et al., 2010).
  • Another study focused on the synthesis and characterization of new Schiff bases derived from sulfonamides, with evaluations of their antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. These findings suggest applications in combating microbial infections and disorders involving carbonic anhydrase enzymes (Alyar et al., 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-16(2)12-13-25-20-14-18(8-11-21(20)29-15-23(4,5)22(25)26)24-30(27,28)19-9-6-17(3)7-10-19/h6-11,14,16,24H,12-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZYTPDATSCNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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